Phyllostine

Vue d'ensemble

Description

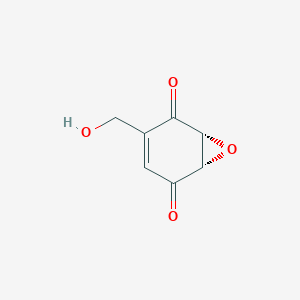

Phyllostine is a phytotoxic compound produced by the fungus Phyllosticta species. It is known for its role in causing wilting and dark discoloration in plants, particularly red clover . The compound is structurally related to phyllosinol and has similar phytotoxic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phyllostine can be synthesized through the epoxidation of the 5-6 double bond of 2-(hydroxymethyl)-1,4-benzoquinone . The synthesis involves regiospecific procedures to ensure the correct structural formation .

Industrial Production Methods: this compound is typically isolated from the culture filtrate of Phyllosticta species. The process involves growing the fungus in a suitable medium, followed by extraction and purification of the compound using solvents like chloroform .

Analyse Des Réactions Chimiques

Types of Reactions: Phyllostine undergoes various chemical reactions, including oxidation and reduction. It can also participate in substitution reactions due to the presence of reactive functional groups .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents such as sodium borohydride can be employed to reduce this compound.

Substitution: Nucleophilic reagents can be used for substitution reactions involving this compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-methyl-1,4-benzoquinone-5,6-epoxide .

Applications De Recherche Scientifique

Agricultural Applications

1.1 Pest Control

Phyllostine exhibits significant insecticidal properties, making it a candidate for natural pest control. A study by Zhang et al. (2019) evaluated the antifeedant, contact toxicity, and oviposition deterrent effects of this compound and its acetate derivative against Plutella xylostella, a major agricultural pest. The findings are summarized in the table below:

| Compound | Feeding Deterrent Index (%) | LC50 (μg/larva) | Oviposition Deterrent Index (%) |

|---|---|---|---|

| This compound Acetate | 100 at 50 μg/cm² | 4.38 | 100 at 50 μg/cm² |

| This compound | 50 | 6.54 | 28.6 at 50 μg/cm² |

These results indicate that both compounds effectively deter feeding and oviposition, suggesting their potential as eco-friendly pest management solutions in sustainable agriculture .

Pharmaceutical Applications

2.1 Anti-Angiogenic Properties

This compound has been investigated for its anti-angiogenic properties, which are crucial in treating diseases associated with abnormal blood vessel growth, such as cancer and diabetic retinopathy. Research indicates that this compound can inhibit vascular endothelial growth factor (VEGF)-induced migration of cells, making it a promising lead compound for developing anti-cancer therapies .

2.2 Synthesis of Bioactive Compounds

The compound serves as an intermediate in synthesizing various bioactive molecules. For instance, it is used in the catalytic asymmetric synthesis of epoxyquinols, which possess significant pharmacological activities. This synthesis involves multiple steps to achieve high yields of the desired products .

Case Studies

3.1 Natural Pest Control Agent Development

A comprehensive study highlighted the effectiveness of this compound in controlling P. xylostella. The research involved isolating this compound from Diaporthe miriciae and testing its efficacy in field conditions. The results demonstrated a substantial reduction in pest populations when treated with this compound-based formulations, underscoring its potential as a natural pesticide .

3.2 Antitumor Activity Exploration

Another case study focused on the application of this compound derivatives in inhibiting tumor growth in experimental models. The study found that these compounds could significantly reduce tumor size and proliferation rates, indicating their therapeutic potential against various cancers .

Mécanisme D'action

Phyllostine is closely related to phyllosinol in structure and function. Both compounds exhibit similar phytotoxic properties and are produced by the same fungal species . this compound has been found to have slightly higher phytotoxicity compared to phyllosinol .

Comparaison Avec Des Composés Similaires

Phyllosinol: Structurally similar and also produced by Phyllosticta species.

Terremutin: Another mold metabolite with similar phytotoxic properties.

Terreic Acid: Shares structural similarities and phytotoxic effects with phyllostine.

This compound’s unique structural features and higher phytotoxicity make it a compound of significant interest in various fields of research.

Activité Biologique

Phyllostine, a compound isolated from the endophytic fungus Diaporthe miriciae, has garnered attention for its potential biological activities, particularly in pest control. This article reviews the biological activity of this compound, focusing on its antifeedant properties, contact toxicity, and oviposition deterrent effects against the diamondback moth (Plutella xylostella), a significant agricultural pest.

Background

The diamondback moth is notorious for causing substantial economic losses in cabbage cultivation worldwide. Traditional pest control methods have relied heavily on synthetic pesticides, leading to environmental concerns and the development of resistant pest strains. Consequently, there is a pressing need for natural alternatives that are environmentally friendly and effective. This compound and its acetate derivative have emerged as promising candidates in this context.

This compound is classified as a cyclohexeneoxidedione. Its structure allows it to exhibit various biological activities, which have been explored through multiple studies.

Antifeedant Activity

This compound has demonstrated significant antifeedant activity against P. xylostella. In controlled experiments:

- Feeding Deterrence Index : At a concentration of 50 μg/cm², this compound exhibited a feeding deterrence index of 50% , with a DC50 value of 4.7 μg/cm² .

- Comparison with this compound Acetate : this compound acetate showed an even higher deterrence index of 100% at the same concentration.

Contact Toxicity

The contact toxicity of this compound was evaluated through bioassays:

- Median Lethal Concentration (LC50) : The LC50 values were determined to be 6.54 μg/larva for this compound and 4.38 μg/larva for this compound acetate, indicating that both compounds are highly toxic to the larvae upon direct contact.

Oviposition Deterrent Effects

This compound also affects the reproductive behavior of P. xylostella:

- Oviposition Deterrent Index : At 50 μg/cm², this compound showed an oviposition deterrent index of 28.6% , while this compound acetate achieved a deterrent index of 100% .

Summary of Biological Activities

| Activity Type | This compound | This compound Acetate |

|---|---|---|

| Feeding Deterrence | 50% (DC50: 4.7 μg/cm²) | 100% (DC50: 9 μg/cm²) |

| Contact Toxicity (LC50) | 6.54 μg/larva | 4.38 μg/larva |

| Oviposition Deterrent | 28.6% | 100% |

Case Studies and Research Findings

A notable study conducted by Ratnaweera et al. (2020) highlighted the efficacy of this compound and its acetate in controlling P. xylostella. The research was pivotal in demonstrating that these compounds could serve as natural pest control agents, reducing reliance on harmful synthetic pesticides while maintaining crop safety for human consumption post-harvest washing .

Propriétés

IUPAC Name |

(1R,6S)-3-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-2-3-1-4(9)6-7(11-6)5(3)10/h1,6-8H,2H2/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLELZLHJHUZIGY-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C2C(C1=O)O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)[C@H]2[C@@H](C1=O)O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181723 | |

| Record name | Phyllostine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27270-89-9 | |

| Record name | Phyllostine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027270899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phyllostine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHYLLOSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1K54WA3BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phyllostine affect insects like the diamondback moth (DBM)?

A1: this compound exhibits strong antifeedant, contact toxicity, and oviposition deterrent activities against DBM larvae. [] In no-choice leaf disc assays, this compound acetate and this compound resulted in 100% feeding deterrence at 50 μg/cm2. [] The exact mechanism behind these effects remains to be fully elucidated.

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol.

Q3: What spectroscopic data is available for this compound?

A3: Several studies report spectroscopic data for this compound, including proton and 13C NMR, CD spectra, and mass spectrometry data. [, , , ] These data confirm its structure and provide insights into its stereochemistry.

Q4: Is there information available on the stability of this compound under various conditions?

A4: While the provided research focuses on the biosynthesis and biological activities of this compound, information regarding its stability under various conditions (temperature, pH, light) is limited. Further research is needed to assess its stability and suitability for different applications.

Q5: Does this compound possess any catalytic properties?

A5: The provided research primarily focuses on this compound's role as a metabolite and its biological activities. There is no mention of any intrinsic catalytic properties associated with this compound.

Q6: Have there been any computational studies on this compound?

A6: The provided abstracts do not mention any computational studies like molecular docking or QSAR modeling for this compound. Such studies could be valuable in understanding its interactions with biological targets and predicting the activity of analogs.

Q7: How does the structure of this compound relate to its biological activity?

A7: Research suggests that the epoxyquinone moiety in this compound plays a crucial role in its biological activity. [] Analogs like desoxythis compound, which lacks a hydroxyl group, also show biological activity, but their potency and specificity can differ. []

Q8: Are there any formulation strategies to improve the stability or bioavailability of this compound?

A8: The provided research primarily focuses on identifying and characterizing this compound. Information regarding specific formulation strategies to enhance its stability, solubility, or bioavailability is not available.

Q9: Is there information available regarding the SHE regulations, PK/PD, in vitro/vivo efficacy, resistance mechanisms, toxicology, drug delivery strategies, biomarkers, or analytical methods for this compound?

A9: The provided research primarily focuses on the biosynthesis, isolation, and basic biological characterization of this compound. Detailed studies on SHE regulations, PK/PD, in vitro/vivo efficacy, resistance mechanisms, toxicology, drug delivery strategies, biomarkers, or analytical method validation are not covered in these papers.

Q10: Is there information available about the environmental impact, dissolution, quality control, immunogenicity, drug-transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications of this compound?

A10: While some papers mention the isolation of this compound from natural sources like fungi and algae, [, , ] information on its environmental impact, degradation, and related aspects is limited. Further research is needed to comprehensively assess these factors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.